The synthesis of [cyclohexyl(diphenyl)methyl]benzene can be achieved through several methods, primarily involving the alkylation of diphenylmethane with cyclohexyl halides. A common approach includes:
The molecular structure of [cyclohexyl(diphenyl)methyl]benzene features a central carbon atom bonded to a cyclohexyl group and two phenyl groups. The structural representation can be described as follows:
The InChI representation is InChI=1S/C25H26/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2, and its SMILES notation is C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 .
[Cyclohexyl(diphenyl)methyl]benzene can participate in various chemical reactions typical for aromatic compounds:
The mechanism of action for [cyclohexyl(diphenyl)methyl]benzene primarily revolves around its reactivity in electrophilic substitution reactions:
This mechanism highlights the stability imparted by the phenyl groups and their ability to stabilize positive charges during reaction intermediates.
The physical and chemical properties of [cyclohexyl(diphenyl)methyl]benzene are significant for its applications:
Other properties include a density around 1.0 g/cm³ and a refractive index indicative of its aromatic content .
[Cyclohexyl(diphenyl)methyl]benzene finds utility in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: